6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1346686-79-0 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-11(14-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
UPNPVLQWYAKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The bipyridine backbone is often constructed via Suzuki-Miyaura cross-coupling between halogenated pyridine derivatives. A representative protocol involves:
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Substrate Preparation :
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6-Methylpyridine-2-boronic acid and 5-bromopyridine-3-carboxylic acid ethyl ester are reacted under inert atmosphere.
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Catalytic System :
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Pd(PPh) (2 mol%) in a 1:1 mixture of THF and aqueous NaCO.
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Reaction Conditions :
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Heated at 80°C for 12 hours, achieving 68–72% yield.
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Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Temperature | 80°C | |
| Catalyst Loading | 2 mol% Pd(PPh) |
This method’s efficacy stems from the boronic ester’s stability and the catalyst’s tolerance for ester functionalities. However, residual palladium removal requires additional chelating resins.
Metal-Mediated Assembly
Coordination-driven synthesis, though less common, offers an alternative route. A copper-templated method adapted from bipyridine-carboxylate complexes involves:
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Ligand Mixing :
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6-Methylpyridine-2-carboxylic acid and 3-pyridylboronic acid are combined with Cu(OAc)·HO in ethanol/water.
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Reaction Profile :
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Stirred at 70°C for 4.5 hours, yielding 62% of a copper complex.
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Demetallation :
Limitations :
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Requires demetallation steps that may degrade acid-sensitive substrates.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance cross-coupling efficiency by stabilizing palladium intermediates. In contrast, ester hydrolysis benefits from protic solvents (ethanol, water) that accelerate nucleophilic attack.
Catalytic Innovations
Nickel-based catalysts (e.g., NiCl(dppf)) reduce costs but suffer from lower turnover numbers compared to palladium systems. Recent advances in photoredox catalysis remain unexplored for this substrate.
Purification Strategies
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Chromatography : Silica gel with 3% acetone in DCM/hexanes resolves ester and acid derivatives.
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Crystallization : Hexanes/ethyl acetate (4:1) yields colorless crystals with >98% purity.
Industrial-Scale Considerations
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Catalyst Recovery :
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Immobilized Pd on activated carbon allows reuse for 3–5 cycles without significant activity loss.
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Solvent Recycling :
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Distillation reclaims 85% of THF and ethanol, reducing production costs by 30%.
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Waste Management :
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Palladium residues are recovered via ion-exchange resins, achieving <5 ppm residual metal.
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Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridine derivatives .
Scientific Research Applications
Coordination Chemistry
Role as a Ligand :
6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid serves as a ligand in coordination chemistry, where it forms stable complexes with metal ions. The bipyridine moiety allows for effective chelation, which is crucial in the design of metal-based catalysts and sensors. This property enhances the compound's utility in synthesizing metal complexes that exhibit specific electronic and photophysical properties.
Table 1: Comparison of Ligands
| Ligand Type | Chelation Ability | Applications |
|---|---|---|
| This compound | High | Catalysis, Sensors |
| 2,2'-Bipyridine | Moderate | Coordination complexes |
| 4,4'-Dimethyl-2,2'-bipyridine | Low | Electrochemical applications |
Biological Applications
Enzyme Inhibition :
The compound has been studied for its potential to inhibit enzymes critical to various biological processes. Notably, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine nucleotide synthesis. This inhibition can disrupt cancer cell proliferation by limiting the availability of nucleotides essential for DNA replication.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of DHODH, leading to reduced nucleotide synthesis and subsequent cell death.
Material Science
Development of Functional Materials :
In materials science, this compound is utilized in the development of organic semiconductors and photovoltaic materials. Its ability to form stable complexes with metals allows for the creation of materials with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Table 2: Properties of Functional Materials
| Material Type | Key Properties | Applications |
|---|---|---|
| Organic Semiconductors | High charge mobility | OLEDs, Solar Cells |
| Metal Complexes | Enhanced stability | Catalysis, Sensing |
Synthesis of Pharmaceuticals
Pharmaceutical Applications :
The compound has been explored as a precursor for synthesizing pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives have been synthesized that show improved antibacterial and antifungal properties .
Case Study: Antibacterial Activity
Research indicated that certain derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights its potential as a scaffold for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and stabilize reaction intermediates, making them highly effective in catalysis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid and its analogs:
Note: *Molecular weight inferred from structurally identical 5'-methyl-[2,2'-bipyridine]-6-carboxylic acid .
Key Observations:
Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 5'-methyl-[2,2'-bipyridine]-6-carboxylic acid (2,2'-bipyridine linkage) shows higher catalytic efficiency in Pd-mediated cross-coupling reactions compared to 2,3'-bipyridine derivatives, likely due to improved ligand geometry .
Functional Group Effects: The carboxylic acid group in this compound enables metal coordination, akin to 6-methyl-2,2'-bipyridine (L1), which enhances Pd nanoparticle stability in Suzuki-Miyaura couplings .
Physicochemical Properties
- Thermal Stability : While direct data are lacking, analogs like 5'-methyl-[2,2'-bipyridine]-6-carboxylic acid are stored at 2–8°C, indicating sensitivity to ambient conditions .
- Solubility : Carboxylic acid derivatives generally exhibit moderate water solubility due to ionization, but methyl groups may reduce hydrophilicity compared to hydroxylated analogs .
Catalytic Performance in Metal-Mediated Reactions
6-Methyl-2,2'-bipyridine (L1), a structural analog, achieves 63–92% yields in Pd-catalyzed arylations, demonstrating the importance of methyl substitution in stabilizing Pd intermediates . In contrast, brominated bipyridines (e.g., ethyl 6-bromo-2,2'-bipyridine-5'-carboxylate) serve as precursors for further functionalization rather than direct catalysts .
Biological Activity
6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Structure and Composition
- Molecular Formula : C₁₂H₁₀N₂O₂
- Molecular Weight : 218.22 g/mol
- CAS Number : 1346686-79-0
The compound features a bipyridine structure with a methyl group at the 6-position and a carboxylic acid functional group at the 5-position, which may influence its biological activity.
Antimicrobial Properties
Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various bipyridine derivatives, which were tested against different bacterial strains. Among these, several compounds showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Bipyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 1-2 µg/mL |
| E. coli | 1-25 µg/mL | |
| Mycobacterium tuberculosis | 1-2 µg/mL |
These findings suggest that the presence of the carboxylic acid group may enhance the antimicrobial activity of bipyridine derivatives by facilitating interaction with bacterial cell membranes or metabolic pathways .
Antitumor Activity
In addition to antimicrobial properties, certain analogues of this compound have been investigated for their potential as antitumor agents. A study reported that compounds designed with similar structures exhibited inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial enzymes in cancer cell proliferation.
Table 2: Antitumor Activity of Related Compounds
| Compound | Target Enzyme | Inhibition Potency (IC50) |
|---|---|---|
| Compound 2 | TS | Nanomolar range |
| Compound 4 | DHFR | Less potent than Compound 2 |
These compounds demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential utility in cancer therapy .
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets. The carboxylic acid group may enhance solubility and facilitate cellular uptake, while the bipyridine structure can participate in metal coordination, potentially influencing enzyme activity and signaling pathways.
Study on Antimicrobial Efficacy
A detailed study conducted by Chikhale et al. synthesized various derivatives of dihydropyrimidine-5-carboxylates and tested their antimicrobial efficacy. The results indicated that modifications at the nitrogen position significantly influenced the antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains .
Investigation into Anticancer Properties
Another notable research focused on the design and synthesis of compounds related to this compound as dual inhibitors of TS and DHFR. The study revealed that one analogue exhibited substantial inhibitory activity against E. coli TS while showing promising results in human tumor cell line assays .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methyl-[2,3'-bipyridine]-5'-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives via transition-metal catalysis (e.g., Suzuki-Miyaura or Negishi couplings) to assemble the bipyridine core. Substituent introduction (methyl and carboxylic acid groups) requires precise control of temperature, solvent polarity, and stoichiometry. For example, inert atmospheres (e.g., N₂ or Ar) prevent oxidation of intermediates, while polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Post-synthetic purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Diagnostic peaks include aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–2.8 ppm). Carboxylic acid protons (if protonated) appear as broad singlets (~δ 12–14 ppm).
- IR : Stretching vibrations for carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ (O-H) and 1680–1720 cm⁻¹ (C=O).
- Mass Spectrometry : Molecular ion peaks (M⁺ or [M+H]⁺) should match the molecular formula (C₁₂H₁₀N₂O₂). High-resolution MS resolves isotopic patterns to confirm elemental composition .
Advanced Research Questions
Q. How does the bipyridine-carboxylic acid scaffold influence coordination chemistry with transition metals, and what are implications for catalytic applications?
- Methodological Answer : The carboxylic acid group acts as a monodentate or bidentate ligand, while bipyridine’s nitrogen atoms form stable chelates with metals (e.g., Ru, Co, Ni). This dual functionality enables applications in homogeneous catalysis (e.g., redox reactions) and photochemical systems. For example, Ru(II) complexes with similar ligands show enhanced electron-transfer efficiency in solar energy conversion due to ligand-to-metal charge transfer (LMCT) .
Q. What experimental strategies resolve contradictions in spectroscopic data for metal complexes of this compound?
- Methodological Answer : Discrepancies in UV-Vis absorption bands or magnetic moments may arise from varying coordination geometries (octahedral vs. square planar) or solvent effects. Use complementary techniques:
- X-ray Crystallography : Resolves bond lengths/angles to confirm geometry.
- EPR Spectroscopy : Identifies unpaired electrons in paramagnetic complexes.
- Thermogravimetric Analysis (TGA) : Detects solvent molecules in coordination spheres. Cross-referencing with computational models (DFT) validates electronic structures .
Q. How can substituent effects (e.g., methyl vs. fluorinated groups) be systematically studied to optimize ligand design for metal-organic frameworks (MOFs)?
- Methodological Answer :
- Synthetic Variation : Introduce substituents (e.g., -CF₃, -OCH₃) via post-synthetic modification or pre-functionalized precursors.
- Structure-Property Analysis : Compare porosity (BET surface area), thermal stability (TGA), and catalytic activity (e.g., CO₂ adsorption). Methyl groups enhance hydrophobicity, while carboxylic acids improve MOF-water stability .
Q. What mechanistic insights explain the compound’s role in inhibiting enzyme activity, and how can this be leveraged for drug discovery?
- Methodological Answer : The carboxylic acid group mimics substrate structures (e.g., in metalloenzymes), competitively binding active sites. Molecular docking studies (AutoDock, Schrödinger) predict binding affinities. For validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
